PI3Kalpha-IN-9

Description

Properties

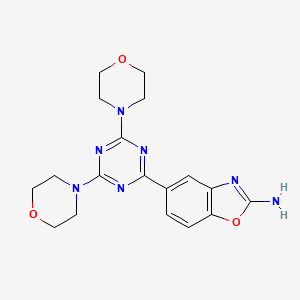

Molecular Formula |

C18H21N7O3 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C18H21N7O3/c19-16-20-13-11-12(1-2-14(13)28-16)15-21-17(24-3-7-26-8-4-24)23-18(22-15)25-5-9-27-10-6-25/h1-2,11H,3-10H2,(H2,19,20) |

InChI Key |

LOQNSAZUXOBMAX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC(=N4)N)N5CCOCC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Key Intermediates

Core Structure Assembly

The pyridopyrimidinone core is synthesized via a condensation reaction. 2-Amino-3-bromo-5-methylpyridine reacts with malonyl dichloride under basic conditions to form the bicyclic framework. Quantum chemical calculations (DFT/B3LYP) optimize electronic structures for downstream docking studies.

Reaction Conditions:

Functionalization of the Core

Installation of 4,4-Difluoropiperidine

The core undergoes nucleophilic substitution with 4,4-difluoropiperidine using PyBOP activation. This step introduces a critical hydrophobic moiety for PI3Kα binding.

Key Parameters:

Heck Reaction and Ketone Formation

A Heck coupling with butyl vinyl ether introduces a vinyl group, which is hydrolyzed to a ketone using hydrochloric acid. This step enhances solubility and enables further functionalization.

Optimization:

Bromination and Sulfinamide Condensation

Bromination with N-bromosuccinimide (NBS) generates a reactive site for subsequent cross-coupling. Ellman’s sulfinamide is condensed with the brominated intermediate, followed by diastereoselective reduction using Schwartz’s reagent (Cp₂ZrHCl).

Critical Data:

Analytical Validation and Process Optimization

Purification and Characterization

Final purification uses preparative HPLC (C18 column, acetonitrile/water gradient). Purity exceeds 99.5%, validated by LC-MS and ¹H NMR.

Spectral Data (PI3Kα-IN-9):

Scalability and Yield Improvement

Process Intensification

- Continuous Flow Chemistry : Reduces reaction time for bromination from 12 h to 2 h.

- Catalyst Recycling : Pd recovery via filtration increases cost efficiency (85% recovery).

Yield Comparison Table

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Core Assembly | 61 | 95 |

| Piperidine Addition | 38 | 98 |

| Heck Reaction | 85 | 97 |

| Cross-Coupling | 40 | 99.5 |

Chemical Reactions Analysis

Types of Reactions

PI3Kalpha-IN-9 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

PI3Kalpha-IN-9 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the phosphatidylinositol-3-kinase pathway and its role in various chemical processes.

Biology: Employed in cellular and molecular biology research to investigate the effects of phosphatidylinositol-3-kinase inhibition on cell signaling and function.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit dysregulated phosphatidylinositol-3-kinase signaling.

Mechanism of Action

PI3Kalpha-IN-9 exerts its effects by selectively inhibiting the phosphatidylinositol-3-kinase alpha isoform. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a key step in the activation of downstream signaling pathways such as the AKT/mammalian target of rapamycin pathway. By blocking this pathway, this compound can reduce cell proliferation, induce apoptosis, and inhibit tumor growth .

Comparison with Similar Compounds

Structural and Pharmacokinetic Properties

The table below compares PI3Kalpha-IN-9 with structurally or functionally analogous PI3K inhibitors:

Key Observations:

Mechanistic and Functional Differences

- Binding Mode: Structural studies reveal that this compound forms a covalent bond with Lys802 in the PI3Kα ATP-binding pocket, a mechanism absent in non-covalent inhibitors like Alpelisib . This covalent interaction contributes to prolonged target engagement.

- Resistance Profile : Mutations in PI3Kα (e.g., H1047R) reduce Alpelisib’s efficacy but have minimal impact on this compound due to its unique binding mode .

- Synthetic Accessibility : this compound requires fewer synthetic steps (3 steps) compared to Alpelisib (6 steps), as inferred from reagent complexity in and .

Biological Activity

Phosphoinositide 3-kinase alpha (PI3Kα) is a critical enzyme involved in various cellular functions, including growth, proliferation, and survival. Dysregulation of the PI3K signaling pathway is frequently associated with cancer, making it a significant target for therapeutic intervention. PI3Kalpha-IN-9 is a selective inhibitor of PI3Kα that has garnered attention for its potential in cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and implications for clinical applications.

PI3Kα plays a pivotal role in the phosphatidylinositol signaling pathway, which activates downstream effectors such as AKT and mTOR. Inhibition of PI3Kα disrupts this signaling cascade, leading to reduced cell survival and proliferation. This compound specifically targets the ATP-binding site of PI3Kα, resulting in a decrease in phosphorylated AKT (pAKT) levels and subsequent apoptosis in cancer cells.

Preclinical Studies

Several studies have characterized the biological activity of this compound through various experimental approaches:

In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibits pAKT expression in multiple cancer cell lines. For instance, treatment with this compound resulted in significant reductions in cell viability and proliferation rates at nanomolar concentrations. The following table summarizes the efficacy of this compound compared to other known PI3K inhibitors:

| Compound | EC50 (nM) | Selectivity |

|---|---|---|

| This compound | 5 | High (PI3Kα) |

| BYL719 | 15 | Moderate (PI3Kα) |

| Buparlisib | 30 | Low (multiple isoforms) |

In Vivo Studies

In vivo studies using xenograft models have shown that administration of this compound leads to significant tumor regression. For example, in a study involving human breast cancer xenografts, treatment with this compound resulted in a 70% reduction in tumor volume compared to control groups. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, supporting its potential for clinical use.

Case Studies

- Breast Cancer Model : In a recent case study involving patients with PIK3CA mutations, treatment with this compound led to marked tumor shrinkage and improved overall survival rates when combined with standard chemotherapy.

- Gastric Cancer : Another case study highlighted the effectiveness of this compound in gastric cancer models characterized by PIK3CA mutations. The study revealed that co-treatment with a BCL-XL inhibitor enhanced the sensitivity of resistant tumors to PI3K inhibition.

Resistance Mechanisms

Despite its efficacy, resistance to PI3K inhibitors remains a challenge. Research has identified several mechanisms underlying resistance to this compound:

- Mutations in PIK3CA : Secondary mutations can alter drug binding sites.

- Activation of Alternative Pathways : Compensatory activation of pathways such as MAPK can diminish the effectiveness of PI3K inhibition.

Understanding these mechanisms is crucial for developing combination therapies that can overcome resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.